Leonoside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Leonoside B is an organic compound belonging to the class of oligosaccharides, which are carbohydrates made up of three to ten monosaccharide units linked through glycosidic bonds . It has been detected in root vegetables but not quantified . This compound is known for its potential bioactive properties and is a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Leonoside B typically involves the extraction from natural sources such as plants belonging to the genus Leonurus. The extraction process includes the use of solvents like methanol or ethanol to isolate the compound from plant materials. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used for the purification and quantification of this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification from plant sources. The process involves the cultivation of Leonurus species, followed by solvent extraction and chromatographic techniques to obtain pure this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Leonoside B undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis is used to break down this compound into its monosaccharide units.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of different derivatives.

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to this compound, which can be achieved using glycosyl donors and catalysts under specific conditions.

Major Products Formed: The major products formed from these reactions include various glycosides and oxidized derivatives, which are studied for their enhanced bioactive properties.

Applications De Recherche Scientifique

Plant Metabolism Studies

Research indicates that Leonoside B plays a role in plant metabolism, influencing growth and development. Its effects on cellular processes make it a subject of interest for studies on plant biochemistry.

Antioxidant Properties

this compound has demonstrated antioxidant effects in various studies. For instance, extracts containing this compound have been shown to protect cells from oxidative damage induced by hydrogen peroxide, suggesting its potential for therapeutic applications in oxidative stress-related conditions .

Medical Applications

Therapeutic Properties

Ongoing research is investigating the therapeutic potential of this compound in various medical fields:

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity: Some studies have explored the anticancer potential of compounds derived from Leonurus sibiricus, with indications that this compound may contribute to inhibiting cancer cell proliferation .

Case Study: Antioxidant Activity

In a study assessing the protective effects of Leonurus sibiricus extracts on CHO cells against oxidative DNA damage, this compound was identified as a significant contributor to the observed protective effects. The results indicated that the compound could mitigate cellular damage caused by oxidative stress .

Industrial Applications

Natural Sweeteners and Functional Foods

this compound is being studied for its potential use in developing natural sweeteners and functional foods due to its oligosaccharide nature. Its application in food science could lead to healthier alternatives to synthetic sweeteners.

Mécanisme D'action

The mechanism of action of Leonoside B involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of glycosidic bonds and the alteration of carbohydrate metabolism. The specific molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling and metabolic processes.

Comparaison Avec Des Composés Similaires

Leonoside B is compared with other similar oligosaccharides, such as:

Leonoside A: Another glycoside isolated from the same genus, known for its bioactive properties.

Lavandulifolioside: A phenylpropanoid glycoside with similar structural features and bioactive potential.

Verbascoside: A phenylpropanoid glycoside commonly found in various plant species, known for its antioxidant properties.

This compound is unique due to its specific glycosidic structure and the presence of distinct monosaccharide units, which contribute to its unique bioactive properties.

Propriétés

Numéro CAS |

135010-56-9 |

|---|---|

Formule moléculaire |

C36H48O19 |

Poids moléculaire |

784.8 g/mol |

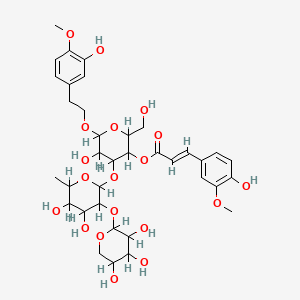

Nom IUPAC |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H48O19/c1-16-26(42)28(44)33(55-34-29(45)27(43)21(40)15-50-34)36(51-16)54-32-30(46)35(49-11-10-18-5-8-22(47-2)20(39)12-18)52-24(14-37)31(32)53-25(41)9-6-17-4-7-19(38)23(13-17)48-3/h4-9,12-13,16,21,24,26-40,42-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 |

Clé InChI |

ZIPURHYPGUGDEP-DQTDZZOCSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

eta-(3-hydroxy, 4-methoxyphenyl)-ethyl-O-alpha-L-arabinopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-(1-3)-4-O-feruloyl-beta-D-glycopyranoside leonoside B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.